(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c10-15(11,12)6-7-2-1-3-8-9(7)14-5-4-13-8/h1-3H,4-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFNDRMNDYNQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide are cholinesterase enzymes. These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease.
Mode of Action
This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity. This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in Alzheimer’s patients.
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the transmission of nerve impulses using acetylcholine as a neurotransmitter. By inhibiting cholinesterase enzymes, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing nerve impulse transmission.
Biochemical Analysis
Biochemical Properties
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic processes, thereby altering the metabolic flux and levels of metabolites within cells. These cellular effects are essential for determining the compound’s potential as a therapeutic agent.
Biological Activity
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide is a compound with significant potential in biochemical research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁N₁O₄S
- Molecular Weight : 229.26 g/mol
The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling pathways critical for neurotransmission .
Biochemical Pathways
The compound's interaction with cholinesterase enzymes affects:
- Cholinergic Pathway : Increases acetylcholine levels due to enzyme inhibition.
- Cellular Metabolism : Alters metabolic flux and levels of metabolites by influencing enzyme activities involved in metabolic processes .
Cellular Effects
Research indicates that this compound can modulate various cellular processes:
- Cell Signaling : Influences key signaling pathways affecting cell proliferation and apoptosis.
- Gene Expression : Affects the expression of genes involved in critical cellular functions through interactions with transcription factors .
In Vitro Studies
- Cholinesterase Inhibition :
- Cellular Impact :
In Vivo Studies
- Animal Models :
- Toxicity Assessments :
Data Table: Summary of Biological Activities
Scientific Research Applications
Biochemical Pathways Affected
- Cholinergic Pathway : Inhibition of cholinesterase results in elevated acetylcholine levels.
- Cellular Metabolism : Alters metabolic flux and metabolite levels by influencing enzyme activities involved in metabolic processes.
Pharmacological Research
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide has been investigated for its potential therapeutic applications due to its ability to inhibit cholinesterase. This property makes it a candidate for developing treatments for conditions such as:
- Alzheimer's Disease : By enhancing cholinergic signaling, it may help alleviate symptoms associated with cognitive decline.
- Myasthenia Gravis : The compound's mechanism may provide therapeutic benefits by improving neuromuscular transmission.
Biochemical Studies
The compound has been utilized in various biochemical assays to study enzyme kinetics and cellular responses:
- Inhibition Assays : Used to determine the efficacy of the compound against different cholinesterase isoforms.
- Cell Signaling Studies : Investigated for its effects on signaling pathways related to cell proliferation and apoptosis.
Toxicology Assessments
Research involving this compound includes toxicity evaluations in animal models to assess its safety profile and potential side effects when used therapeutically.
Case Study 1: Cholinesterase Inhibition
A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels. This finding supports its potential use in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.
Case Study 2: Cellular Impact
Research indicated that this compound modulates key signaling pathways that influence cell survival and death. It was found to affect gene expression related to apoptosis and cell cycle regulation, highlighting its role as a potential therapeutic agent in cancer research.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cholinesterase Inhibition | Increased acetylcholine levels due to enzyme inhibition |
| Cellular Signaling | Modulation of pathways affecting proliferation and apoptosis |
| Gene Expression | Alteration of genes involved in critical cellular functions |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide and related benzodioxin derivatives:
Pharmacological and Functional Differences
- Receptor Targeting : Piperazine-substituted benzodioxins (e.g., Lecozotan Hydrochloride) exhibit 5-HT1A receptor antagonism, critical for cognitive disorder research . In contrast, the sulfonamide derivative lacks documented receptor activity, though its sulfonamide group may target enzymes like carbonic anhydrases or proteases.
- Reactivity: Brominated derivatives (e.g., 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone) are electrophilic intermediates for cross-coupling reactions , while the methanol analog serves as a nucleophile in esterification . The sulfonamide’s polarity enhances aqueous solubility compared to brominated or hydrocarbon-substituted analogs.
- Therapeutic Potential: Lecozotan Hydrochloride has advanced to Alzheimer’s clinical trials , whereas the sulfonamide’s applications remain exploratory.
Pricing and Commercial Availability
Preparation Methods
Starting Material Preparation
The core structure, 2,3-dihydro-1,4-benzodioxin, is typically synthesized via cyclization reactions involving catechols or phenolic precursors. One common approach involves the cyclization of appropriately substituted phenols with dihalogenated compounds or via oxidative cyclization methods.
Methodology
- Reaction of N-2,3-dihydrobenzo-dioxin-6-amine with sulfonyl chlorides:
As per the synthesis outlined in recent literature, N-2,3-dihydrobenzo-dioxin-6-amine reacts with sulfonyl chlorides to form sulfonamide derivatives. This reaction is performed in aqueous alkaline medium, typically with sodium carbonate or sodium bicarbonate, at room temperature, ensuring selective sulfonamide formation without affecting the benzodioxine ring.
Sulfonamide Formation
Reagents and Conditions
Reaction Pathway
The primary reaction involves nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage. The process is typically performed under mild conditions to preserve the integrity of the benzodioxine ring.
Functionalization with Acetamides
Preparation of N-(2,3-dihydro-1,4-benzodioxin-5-yl)methanesulfonamide
- Reagents: 2-Bromo-N-(un/substituted-phenyl)acetamides, lithium hydride (LiH), DMF as solvent.
- Procedure:
The sulfonamide intermediate reacts with the electrophilic bromoacetamide in DMF in the presence of LiH, which acts as a base, facilitating nucleophilic substitution. The mixture is stirred at room temperature, monitored by TLC, and then precipitated with water or ice.
Reaction Conditions and Purification
- Temperature: Ambient (~25°C)
- Duration: 3-4 hours
- Purification: Precipitation, washing with water or organic solvents, and purification via recrystallization or chromatography.
Alternative Routes and Variations
Oxidative Cyclization and Derivatization
Recent studies have explored oxidative cyclization of phenolic precursors to generate benzodioxine rings, followed by sulfonamide formation. These methods often involve oxidants like ceric ammonium nitrate (CAN) or hypervalent iodine reagents under mild conditions.
Example:
- Starting from phenolic compounds , cyclization with dihalogenated reagents yields the benzodioxine ring.
- Subsequent sulfonylation with sulfonyl chlorides yields the target sulfonamide derivatives.
Summary of Preparation Methods
| Method | Key Reagents | Key Conditions | Advantages | References |
|---|---|---|---|---|
| Aqueous sulfonylation | Sulfonyl chloride, Na2CO3 | Room temperature, pH 9-10 | Mild, straightforward | , |
| Electrophilic substitution | Bromoacetamides, LiH | DMF, ambient | High yield, selective | , |
| Oxidative cyclization | Phenolic precursors, oxidants | Mild oxidants, reflux | Efficient ring formation |
Research Findings and Data
- Yields: Typically range from 70% to 85% for sulfonamide formation, with purification via crystallization or chromatography.
- Spectroscopic Confirmation: IR (N-H stretch ~3300 cm$$^{-1}$$), NMR (aromatic and sulfonamide signals), and elemental analysis confirm structure.
- Reaction Monitoring: TLC and HPLC used to track progress, ensuring complete conversion before purification.
Q & A
Q. What spectroscopic methods are recommended for structural characterization of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide?
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, focus on the benzodioxin ring protons (δ 4.2–4.5 ppm for the dioxane ring protons) and the methanesulfonamide group (singlet near δ 3.1–3.3 ppm for the –SO₂NH₂ methyl group). IR spectroscopy can validate the sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹). HRMS should match the molecular formula (C₉H₁₀NO₄S, exact mass 228.0332 g/mol). Cross-reference with synthetic intermediates to resolve ambiguities .
Q. What synthetic routes are reported for derivatives of this compound?
A common approach involves coupling a substituted benzodioxin core with a sulfonamide group. For example:
Core Synthesis : React 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with methylamine under reductive amination to introduce the methylene bridge.
Sulfonylation : Treat the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Validate each step with TLC and intermediate characterization (e.g., melting point, NMR) .
Q. How is the compound screened for preliminary biological activity?
Initial screening often involves in vitro assays targeting specific pathways. For antiviral potential (as suggested by structural analogs), use:
- Molecular Docking : Against viral proteins (e.g., MPXV DPol or A42R) using AutoDock Vina to assess binding affinity (ΔG < -7 kcal/mol indicates strong interaction).
- Cytotoxicity Assays : Test on Vero cells via MTT assay (IC₅₀ > 50 μM suggests low toxicity).
- Enzyme Inhibition : Measure inhibition of viral polymerases or proteases using fluorogenic substrates. Prioritize compounds with >50% inhibition at 10 μM .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for benzodioxin-sulfonamide derivatives?
Discrepancies may arise from assay conditions or structural variations. Mitigate by:
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell lines).
- Structural Confirmation : Verify compound purity (HPLC ≥95%) and stereochemistry (X-ray crystallography if chiral centers exist).
- Meta-Analysis : Compare SAR trends across studies. For example, substituents on the benzodioxin ring (e.g., electron-withdrawing groups) enhance binding to serotonin transporters, while bulky groups reduce bioavailability .
Q. What computational strategies optimize the compound’s pharmacokinetic profile?
Use in silico tools to predict ADMET properties:
- LogP Calculation : Aim for 1–3 (e.g., via ChemAxon) to balance solubility and membrane permeability.
- Metabolism Prediction : Identify metabolic soft spots (e.g., sulfonamide hydrolysis) using Schrödinger’s ADMET Predictor.
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability in biological membranes. A root-mean-square deviation (RMSD) <2 Å indicates structural integrity .
Q. How to design experiments to probe the compound’s dual mechanism of action (e.g., serotonin receptor vs. transporter)?
- Radioligand Binding Assays : Use ³H-labeled 8-OH-DPAT (5-HT₁A receptor) and ³H-citalopram (SERT) to measure Ki values.
- Functional Assays :
- cAMP Accumulation : Monitor 5-HT₁A-mediated inhibition of forskolin-induced cAMP in HEK293 cells.
- SERT Inhibition : Measure ³H-5-HT uptake in transfected cells (IC₅₀ < 1 μM suggests potency).
- In Vivo Validation : Test in tail suspension (antidepressant-like effect) and microdialysis (extracellular serotonin levels) models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
